molecular formula C18H14N2O3 B2600823 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one CAS No. 314048-15-2

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2600823
CAS No.: 314048-15-2
M. Wt: 306.321
InChI Key: LQFXQMBEOUDGMD-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

Benzimidazole derivatives have a planar molecular structure, which allows them to mimic the properties of DNA bases . This property is often leveraged in the design of drugs .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Characterization as Potential Biological Agents

Researchers have synthesized derivatives of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one, using Knoevenagel condensation, and evaluated their antimicrobial and antioxidant activities, as well as their ability to bind to DNA. These compounds have shown significant antimicrobial activity against various strains and displayed good inhibition efficacy. The study underscores the compound's potential as a versatile biological agent (Nagaraja et al., 2020).

Anticancer Activity

Evaluation of Anticancer Activity

A series of 3-(1H-Benzimidazol-2-yl)-chromen-2-ones have been synthesized and assessed for their anticancer activity in vitro. The compounds demonstrated significant activity against different tumor cell lines, highlighting their potential in cancer therapy (Reddy et al., 2003).

Synthetic Methodologies

One-Pot Three-Component Synthesis

An efficient synthesis method for new substituted 3-(1H-benzo[d]imidazol-2-yl)-4Hchromens was developed. This method involves a one-pot, three-component reaction, showcasing the compound's synthetic accessibility for further biological studies (Wang et al., 2019).

DNA Binding and Cytotoxicity

DNA Binding and Cytotoxic Effects

New benzimidazole-based Schiff base copper(II) complexes have been synthesized, displaying substantial cytotoxic effects against various cancer cell lines and significant DNA binding ability. These findings suggest the compound's role in the development of new chemotherapeutic agents (Paul et al., 2015).

Antioxidant Properties

Antioxidant Determination

The antioxidant activities of a coumarin-substituted heterocyclic compound were assessed, demonstrating high antioxidant activities. This underscores the potential use of this compound in developing antioxidant agents (Abd-Almonuim et al., 2020).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves binding to tubulin proteins, disrupting microtubule assembly and cell division . This makes them effective in various therapeutic applications.

Safety and Hazards

Benzimidazole derivatives can have various safety and hazard profiles depending on their specific structure . It’s important to handle these compounds with care and use appropriate personal protective equipment.

Future Directions

The development of new benzimidazole derivatives with improved properties is a promising area of research . These compounds have potential applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-15-9-5-6-11-10-12(18(21)23-16(11)15)17-19-13-7-3-4-8-14(13)20-17/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFXQMBEOUDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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